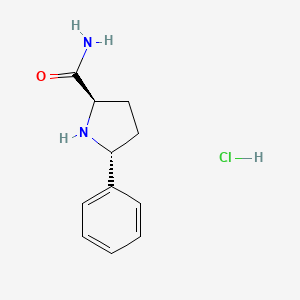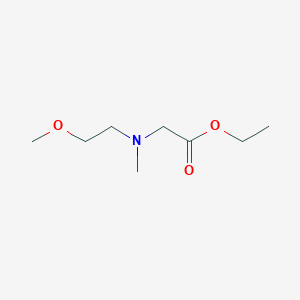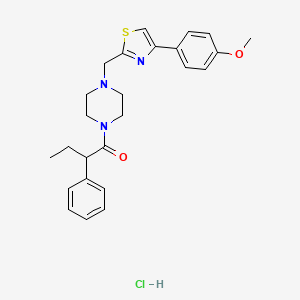
(E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H11ClN4O2S and its molecular weight is 346.79. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Applications
Research into thiosemicarbazide derivatives, including those structurally similar to the specified compound, has demonstrated potential antimicrobial activities. These studies highlight the synthesis of compounds that, upon testing, exhibited antimicrobial properties, suggesting their utility in developing new antimicrobial agents (Elmagd et al., 2017).
Corrosion Inhibition
Polymer-based corrosion inhibitors related to the compound have been synthesized and evaluated for their effectiveness in protecting mild steel against corrosion in acidic environments. These studies underline the role of such compounds in enhancing the durability and lifespan of metal structures exposed to corrosive conditions (Baskar et al., 2014).
Anticancer Research
Compounds with structural similarities to "(E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide" have been investigated for their potential anticancer activities. For instance, studies on tyrosine kinase inhibitors and their derivatives have provided insights into the design of potent anticancer drugs targeting specific molecular pathways involved in cancer progression (Smaill et al., 2001).
Herbicidal Activity
The synthesis and evaluation of compounds for their herbicidal activity have revealed that certain acrylates, including those structurally related to the specified compound, possess significant herbicidal properties. These findings suggest the potential of such compounds in agricultural applications, particularly in the development of new herbicides (Wang et al., 2004).
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c1-9-17-12(8-23-9)14-19-20-15(22-14)18-13(21)7-6-10-4-2-3-5-11(10)16/h2-8H,1H3,(H,18,20,21)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYGEKSSJLCAJU-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CS1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2383124.png)

amino}propanoic acid](/img/structure/B2383128.png)

![4-(2-(2-ethylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B2383132.png)

![4-(2-Chlorophenoxy)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2383136.png)
![4-[(2S,4S)-2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2383137.png)

![(4E,7R,11S)-11-Methylspiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-piperidine]-8,13-dione;hydrochloride](/img/structure/B2383140.png)


![1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)pent-4-en-1-one](/img/structure/B2383146.png)
